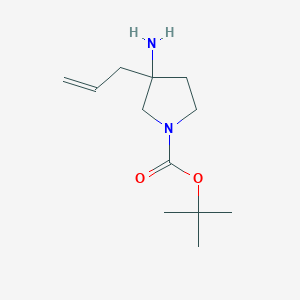
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and immune response.
Mechanism of Action
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, which prevents the phosphorylation and activation of STAT proteins. This leads to the inhibition of downstream gene expression, cell proliferation, and survival. 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to selectively inhibit JAK2 and JAK3, which are involved in cytokine signaling and immune response.
Biochemical and Physiological Effects:
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has been shown to inhibit the migration and invasion of cancer cells, which is crucial for metastasis. Moreover, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
Advantages and Limitations for Lab Experiments
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3. It has been widely used in cell culture and animal models to investigate the role of JAK/STAT pathway in various biological processes. However, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has some limitations, including its poor solubility in water and low bioavailability, which may affect its efficacy in vivo. Moreover, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid in scientific research. Firstly, the development of more potent and selective JAK inhibitors may improve the efficacy and specificity of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid. Secondly, the investigation of the role of JAK/STAT pathway in various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases, may provide new insights into the pathogenesis and treatment of these diseases. Finally, the combination of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance the efficacy of these treatments.
Synthesis Methods
The synthesis of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid involves several steps, including the reaction of 3,4-dichlorobenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with 4-aminopyrazole-3-carboxylic acid to yield 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been extensively used in scientific research to investigate the role of JAK/STAT pathway in various biological processes. It has been shown to inhibit the activation of STAT3, which is a transcription factor that plays a critical role in cell survival, proliferation, and differentiation. 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been used to study the effect of STAT3 inhibition on cancer cell growth, apoptosis, and metastasis. Moreover, 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been used to investigate the role of JAK/STAT pathway in immune response, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
3-amino-1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-8-2-1-6(3-9(8)13)4-16-5-7(11(17)18)10(14)15-16/h1-3,5H,4H2,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAMMXINIVGHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C(=N2)N)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)



![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)


![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)



![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2984563.png)